(S)-2-Methylpiperazine (2S,3S)-2,3-dihydroxysuccinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

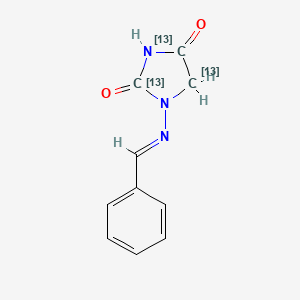

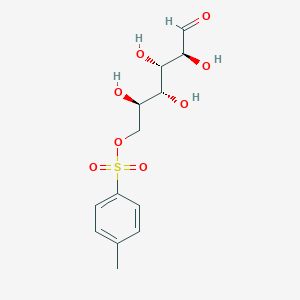

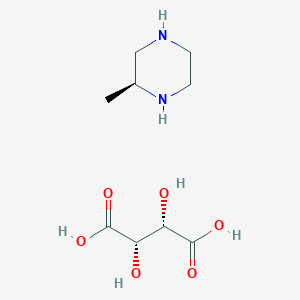

The synthesis of (S)-2-Methylpiperazine (2S,3S)-2,3-dihydroxysuccinate involves the formation of diastereomeric 1:2 salts with (2S,3S)-tartaric acid, leading to well-defined hydrogen tartrate chains connected into a two-dimensional sheet via intermolecular hydrogen bonds. This process results in a layered structure where the (R)-2-methylpiperazinediium ions reside between the hydrogen tartrate layers, demonstrating the stable equatorial conformation in one isomer and an unstable axial position in another, facilitating a larger number of intermolecular hydrogen bonds (Katagiri, Morimoto, & Sakai, 2010).

Molecular Structure Analysis

The molecular structure of (S)-2-Methylpiperazine (2S,3S)-2,3-dihydroxysuccinate reveals a diastereomeric arrangement with tartaric acid, forming 1:2 salts characterized by distinct hydrogen tartrate chains. These chains are interlinked through extensive hydrogen bonding, involving hydroxy groups and water molecules, into a layered structural configuration. Such an arrangement underscores the significance of stereochemistry in determining molecular stability and interaction patterns within the crystal lattice (Katagiri, Morimoto, & Sakai, 2010).

Scientific Research Applications

Crystal Structures and Hydrogen Bonding

The crystal structures of diastereomeric salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid have been studied. These salts form well-defined hydrogen tartrate chains linked into two-dimensional sheets via hydrogen bonds, resulting in layer structures with varying stabilities and intermolecular hydrogen bonds (Katagiri, Morimoto, & Sakai, 2010).

Synthons Cooperation and Crystal Structures

Multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids demonstrate the role of classical hydrogen bonds and weak interactions in enhancing crystal structures. These compounds exhibit diverse 3D net supramolecular architectures, highlighting the significance of hydrogen-bond interactions in directing crystal formation (Yang et al., 2015).

Catalysis in Organic Synthesis

An N-methylpiperazine-functionalized polyacrylonitrile fiber has been developed to catalyze the Gewald reaction, a method used in organic synthesis. This catalyst demonstrates high yields, excellent recyclability, and reusability, highlighting its potential in synthesizing complex organic compounds (Ma et al., 2012).

In Vitro Metabolism Studies

Studies on the metabolism of related compounds, like 4-methylpiperazine-1-carbodithioc acid ester hydrochloride, in rat bile have been conducted using high-performance liquid chromatography and mass spectrometry. These studies are crucial for understanding the metabolic pathways and potential therapeutic applications of related compounds (Jiang et al., 2007).

Alkylation in Amino Acid Synthesis

The alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives provides a convenient approach to synthesize both (S)- and (R)-alanine, demonstrating the compound's utility in amino acid synthesis and its potential in pharmaceutical applications (Orena, Porzi, & Sandri, 1992).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.C4H6O6/c1-5-4-6-2-3-7-5;5-1(3(7)8)2(6)4(9)10/h5-7H,2-4H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t5-;1-,2-/m00/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFWDZALERPTKN-VEKTXOQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Methylpiperazine (2S,3S)-2,3-dihydroxysuccinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.